tert-Butyl (1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbamate

Description

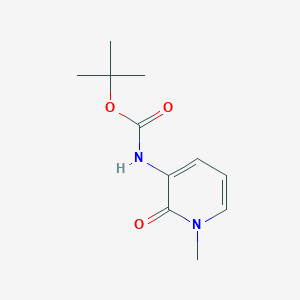

tert-Butyl (1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbamate (CAS: 1823542-26-2) is a carbamate derivative featuring a pyridinone core substituted with a methyl group at the 1-position and a tert-butyl carbamate moiety at the 3-position. Its molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol . The compound is stored under sealed, dry conditions at 2–8°C, indicating sensitivity to moisture and thermal degradation .

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

tert-butyl N-(1-methyl-2-oxopyridin-3-yl)carbamate |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)12-8-6-5-7-13(4)9(8)14/h5-7H,1-4H3,(H,12,15) |

InChI Key |

ZGSOETMECRHZIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CN(C1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carbamate bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Pharmacological Applications

Tert-butyl (1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbamate has been investigated for its potential therapeutic effects, particularly as a pharmaceutical intermediate. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit antioxidant properties. This suggests that this compound may also possess the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Properties

Studies have shown that derivatives of pyridine compounds can exhibit antimicrobial activity. This compound may be explored for its efficacy against various pathogens, contributing to the development of new antimicrobial agents.

Cosmetic Formulations

The compound is also noted for its potential use in cosmetic formulations due to its stability and skin compatibility.

Skin Care Products

This compound can be incorporated into creams and lotions aimed at improving skin hydration and elasticity. Its properties may enhance the formulation's effectiveness by acting as a stabilizing agent or active ingredient.

Formulation Stability

The stability of cosmetic products is paramount. Research indicates that the inclusion of specific carbamates can improve the shelf life and performance of topical formulations by preventing degradation under varying environmental conditions.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of several pyridine-based compounds, including this compound. Results demonstrated significant radical scavenging activity comparable to established antioxidants such as ascorbic acid.

Case Study 2: Cosmetic Application

In a formulation study published in the Brazilian Journal of Pharmaceutical Sciences, researchers developed a cream incorporating this compound. The formulation was tested for skin irritation and moisturizing effects, showing promising results in enhancing skin hydration without adverse reactions.

Mechanism of Action

The mechanism of action of tert-Butyl (1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Structural and Physicochemical Properties

¹ Full name: tert-Butyl (1-((S)-1-(((S)-4-(benzylamino)-3,4-dioxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)amino)-3-cyclopropyl-1-oxopropan-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)carbamate

Key Observations :

- The alpha-ketoamide derivative (550.61 g/mol) incorporates bulky substituents, enabling specific biological interactions .

- Storage Requirements : The parent compound requires stringent cold storage, suggesting higher reactivity or instability compared to analogs with unspecified storage conditions .

Biological Activity

tert-Butyl (1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbamate, with the CAS number 1234616-68-2, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical structure, synthesis, and biological properties based on diverse research findings.

- Molecular Formula : C12H18N2O3

- Molecular Weight : 238.287 g/mol

- IUPAC Name : tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-2-pyridinone derivatives with tert-butyl carbamate under controlled conditions. Various methods have been explored to optimize yield and purity, often employing solvents such as acetonitrile and catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Antimicrobial Properties

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The compound's structural framework suggests potential anticancer properties. Research has demonstrated that related compounds can inhibit cell proliferation in human cancer cell lines such as HeLa and HCT116. The mechanism of action appears to involve the modulation of cell cycle regulators and induction of apoptosis .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes linked to disease processes. Notably, it shows promise as an inhibitor of kinase activity, which is critical in cancer progression and other diseases .

Case Studies

A notable study explored the effects of similar compounds on tumor growth in xenograft models. Administered orally, these compounds significantly reduced tumor size compared to controls, indicating their potential as therapeutic agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2O3 |

| Molecular Weight | 238.287 g/mol |

| CAS Number | 1234616-68-2 |

| Antimicrobial Activity (MIC) | Low µM range |

| Anticancer Cell Lines Tested | HeLa, HCT116 |

Q & A

Q. What are the recommended safety protocols for handling tert-Butyl (1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbamate in laboratory settings?

- Methodological Answer : Use respiratory protection (e.g., NIOSH-approved masks) and gloves to minimize inhalation or dermal exposure. Work in a fume hood with local exhaust ventilation to control airborne concentrations. In case of accidental exposure, remove contaminated clothing, rinse affected areas with water for 15 minutes, and seek immediate medical attention, providing the safety data sheet to healthcare providers .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is critical for confirming the carbamate and pyridinone moieties. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in H NMR. High-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., CHNO) with an exact mass of 224.1273 .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these may degrade the tert-butyl protecting group or the dihydropyridinone core .

Advanced Research Questions

Q. How can crystallographic data of complexes involving this compound be refined using SHELX software?

- Methodological Answer : Use SHELXL for high-resolution refinement:

- Apply the

TWINandBASFcommands for handling twinned crystals. - Utilize

AFIXconstraints for rigid groups like the tert-butyl moiety. - Validate hydrogen bonding and π-π stacking interactions using

PLATONorMercury.

For example, this approach was used to resolve the monoclinic and orthorhombic crystal forms of SARS-CoV-2 main protease complexes .

Q. What role does this compound play in inhibiting SARS-CoV-2 main protease (MPro), and how can binding affinity be optimized?

- Methodological Answer : The compound’s α-ketoamide moiety covalently binds to the MPro active-site cysteine (Cys145), as shown in PDB entries 6Y2F and 6Y2G. To optimize binding:

Q. How can contradictions in stability data under varying pH conditions be resolved?

- Methodological Answer : Perform accelerated degradation studies using HPLC-MS:

- Expose the compound to buffered solutions (pH 2–12) at 40°C for 48 hours.

- Identify degradation products (e.g., tert-butyl alcohol or free amine via carbamate hydrolysis).

- Cross-reference with computational predictions (e.g., Gaussian-based DFT for hydrolysis pathways) .

Q. What strategies are effective for synthesizing derivatives of this compound to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Functionalization : Introduce substituents at the pyridinone ring via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids).

- Protection/Deprotection : Use Boc (tert-butyloxycarbonyl) groups to temporarily protect reactive amines during multi-step syntheses.

- Characterization : Validate regiochemistry via NOESY NMR or X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.